2,3-Dibromo-N-methylmaleimide
Overview
Description
2,3-Dibromo-N-methylmaleimide is a chemical compound with the molecular formula C5H3Br2NO2. It is a derivative of maleimide, characterized by the presence of two bromine atoms at the 2 and 3 positions and a methyl group attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-N-methylmaleimide can be synthesized through the bromination of N-methylmaleimide. The reaction typically involves the use of bromine or a brominating agent in an appropriate solvent under controlled conditions. For example, the reaction of N-methylmaleimide with bromine in a solvent like chloroform or carbon tetrachloride can yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-N-methylmaleimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form complex organic molecules.
Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions, forming polycyclic compounds.
Common Reagents and Conditions:
Indolyl Magnesium Bromide: Used in the synthesis of bis-indolylmaleimides.
Triorganoindium Derivatives: Used in cross-coupling reactions to form intermediates for complex syntheses.
Anthracene: Used in cycloaddition reactions to form polycyclic structures.
Major Products:
Bis-Indolylmaleimides: Formed through reactions with indolyl magnesium bromide.
Polycyclic Compounds: Formed through cycloaddition reactions with anthracene.
Scientific Research Applications
2,3-Dibromo-N-methylmaleimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including bis-indolylmaleimides and polycyclic compounds
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dibromo-N-methylmaleimide involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The bromine atoms at the 2 and 3 positions make it a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effect of the methyl group on the nitrogen atom .
Comparison with Similar Compounds
2,3-Dibromomaleimide: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylmaleimide: Lacks the bromine atoms at the 2 and 3 positions.
Bromomaleic Anhydride: Contains bromine atoms but differs in the functional groups attached.
Uniqueness: 2,3-Dibromo-N-methylmaleimide is unique due to the presence of both bromine atoms and a methyl group, which confer distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
3,4-dibromo-1-methylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKITYUQKOJMMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184108 | |
Record name | Maleimide, dibromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-27-4 | |
Record name | Dibromo-N-methylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3005-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleimide, dibromo-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3005-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Maleimide, dibromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-N-methylmaleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methyl-2,3-dibromomaleimide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5U5TK6UT5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the use of 2,3-Dibromo-N-methylmaleimide in the synthesis of Janusene derivatives?
A1: this compound acts as an "acetylene equivalent" in a novel, one-pot synthesis of janusene N-methyl-5a,11a-dicarboximide []. This method simplifies the traditional multi-step synthesis of janusene, which typically starts with anthracene. The dibromo compound acts as a "molecular glue," bridging two anthracene molecules through a thermal reaction. This approach offers a more efficient alternative to the conventional [4+2] cycloaddition routes.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, a study published in the Journal of Molecular Structure details the FT-IR, FT-Raman, and NMR spectra of this compound [, ]. These spectroscopic analyses provide valuable insights into the compound's structure and vibrational modes, which are essential for understanding its reactivity and applications in various chemical reactions.
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